2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-4-carboxylate, which is then reacted with 4-nitrophenyl acetic acid under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include sodium methoxide and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloroquinoline-4-carboxylate: A related compound with similar structural features but different functional groups.
2-Chloro-6-methoxy-4-methyl-quinoline: Another quinoline derivative with distinct properties.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H11ClN2O5 |
---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C18H11ClN2O5/c19-17-9-14(13-3-1-2-4-15(13)20-17)18(23)26-10-16(22)11-5-7-12(8-6-11)21(24)25/h1-9H,10H2 |
InChI Key |
NVJALWOUVAEPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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